H-tyr-oall p-tosylate
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Overview
Description
“H-tyr-oall p-tosylate” is a chemical compound used for research and development . Its molecular formula is C19H23NO6S and it has a molecular weight of 393.45 .
Synthesis Analysis
The synthesis of tosylates, such as “H-tyr-oall p-tosylate”, often involves the esterification of the corresponding alcohols with tosyl chloride . The synthesis of multifunctional tosylates has been reported, which forms the basis for star-shaped polymers . Another method involves the tosylation of alcohols, which is a useful synthetic tool to prepare tosylates .
Molecular Structure Analysis
The molecular structure of “H-tyr-oall p-tosylate” can be analyzed using various methods such as UV-Vis spectroscopy . The IUPAC name of “H-tyr-oall p-tosylate” is 4-methylbenzenesulfonic acid; prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.
Chemical Reactions Analysis
Tosylates, including “H-tyr-oall p-tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They can participate in substitution and elimination reactions .
Scientific Research Applications
- Protein hydrolysates, including soy protein hydrolysates (SPHs), have been studied for their antihypertensive properties. These peptides may help regulate blood pressure by inhibiting enzymes involved in blood vessel constriction .
- Some SPHs exhibit anti-obesity effects by modulating lipid metabolism and promoting satiety. These peptides could potentially be used as functional ingredients in weight management products .
- SPHs may possess anti-inflammatory properties, which could be beneficial in conditions related to chronic inflammation .
- Certain protein hydrolysates, including soy-derived ones, exhibit antioxidant activity. These peptides scavenge free radicals and protect cells from oxidative damage .
- Although research is ongoing, SPHs have shown promise in cancer prevention and treatment. Their bioactive peptides may interfere with tumor growth and metastasis .
- SPHs might help reduce cholesterol levels by inhibiting cholesterol synthesis or enhancing its excretion. This could contribute to cardiovascular health .
- SPHs may modulate the immune system, potentially enhancing immune responses or reducing inflammation .
- The potential applications of SPHs extend to functional foods and nutraceuticals. Incorporating these peptides into food products could offer health benefits .
Antihypertensive Effects
Anti-Obesity Properties
Anti-Inflammatory Activity
Antioxidant Potential
Anti-Cancer Properties
Hypocholesterolemic Effects
Immunomodulatory Effects
Functional Foods and Nutraceuticals
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .
Result of Action
It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .
Action Environment
The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOOYSRGYNTIE-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-tyr-oall p-tosylate |
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